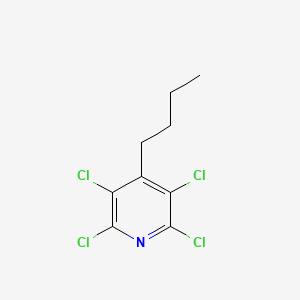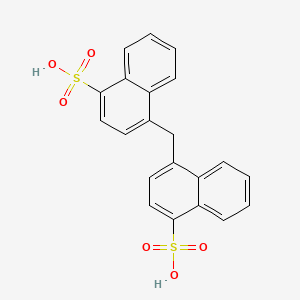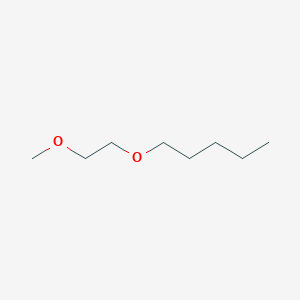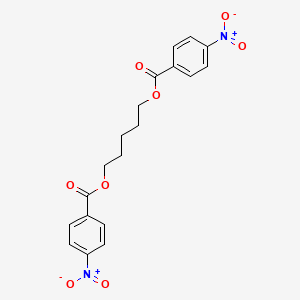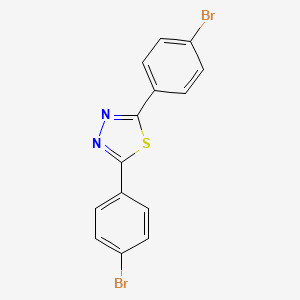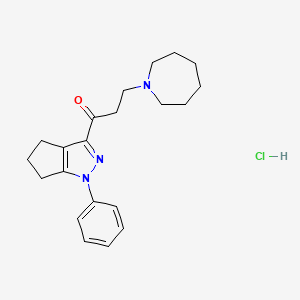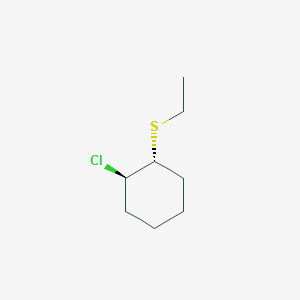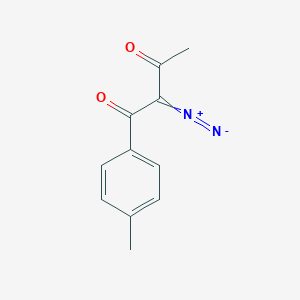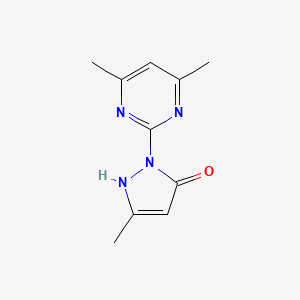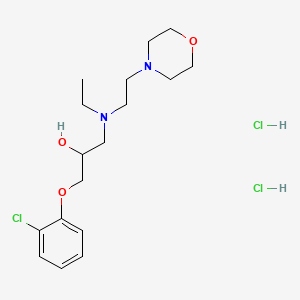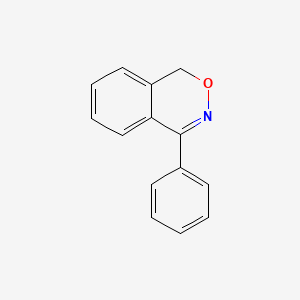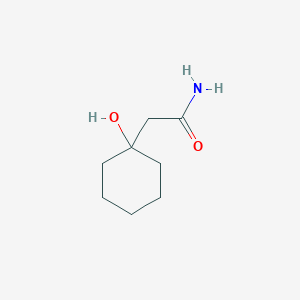
2-(1-Hydroxycyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula C8H15NO2. It is characterized by a cyclohexane ring substituted with a hydroxyl group and an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then reduced to cyclohexylamine. This intermediate is subsequently acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) are commonly employed to facilitate the acetylation step .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various halogenating agents can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated cyclohexylacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium channels, thereby reducing neuronal excitability and providing anticonvulsant effects. Additionally, it enhances the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, further contributing to its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxycyclohexyl)acetamide: Similar structure but with the hydroxyl group at a different position.
2-(2-Hydroxycyclohexyl)acetamide: Another positional isomer with different chemical properties.
Uniqueness
2-(1-Hydroxycyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential anticonvulsant activity set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
24446-51-3 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-(1-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H2,9,10) |
InChI-Schlüssel |
KSBZIEREPCJHMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


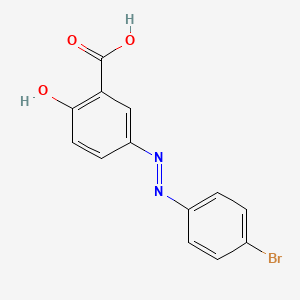
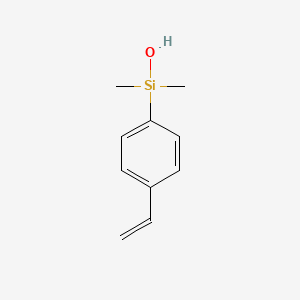
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
